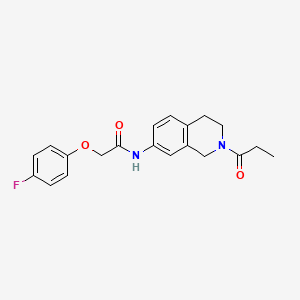
2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydroisoquinoline core substituted with a fluorophenoxy group and an acetamide moiety. Its molecular formula is C19H22FNO2, and it exhibits specific physicochemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit:
- Anticonvulsant Activity : The compound demonstrates significant anticonvulsant properties in animal models. Research indicates that it modulates sodium channels and enhances GABAergic transmission, which are critical for seizure control .
- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
- Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects by interacting with opioid receptors and modulating pain pathways .
1. Anticonvulsant Efficacy
A study conducted on mice evaluated the anticonvulsant effects of the compound using the maximal electroshock seizure (MES) model. The results showed a dose-dependent reduction in seizure duration and frequency compared to control groups. The compound was found to be effective at doses as low as 10 mg/kg .
2. Neuroprotection in Ischemic Models
In vitro studies using cultured neuronal cells exposed to glutamate toxicity revealed that treatment with this compound significantly reduced cell death and apoptosis markers. The protective effects were linked to the activation of antioxidant pathways and inhibition of apoptotic signaling cascades .
3. Analgesic Studies
In a pain model involving formalin injection in rats, administration of the compound resulted in a significant decrease in both phases of pain response (acute and inflammatory). The analgesic effect was comparable to that of established analgesics like morphine .
Data Summary
| Activity | Model/Method | Result |
|---|---|---|
| Anticonvulsant | MES model in mice | Dose-dependent seizure reduction |
| Neuroprotection | Glutamate toxicity in neurons | Reduced cell death and apoptosis |
| Analgesic | Formalin test in rats | Significant decrease in pain response |
属性
IUPAC Name |
2-(4-fluorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-20(25)23-10-9-14-3-6-17(11-15(14)12-23)22-19(24)13-26-18-7-4-16(21)5-8-18/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAXWNAOUYAKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














